N-({5-[(2-ethoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[[5-(2-ethoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S/c1-2-20-7-8-22-14-18-17-12(21-14)9-16-13(19)10-3-5-11(15)6-4-10/h3-6H,2,7-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJWBBOAULNQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({5-[(2-ethoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the Ethoxyethylsulfanyl Group: The ethoxyethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethoxyethyl halides and thiol derivatives.
Coupling with 4-Fluorobenzamide: The final step involves coupling the oxadiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorobenzamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-({5-[(2-ethoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide is not fully understood. it is likely to interact with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the fluorobenzamide moiety may play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and reported bioactivities:
Key Structural and Functional Differences:
- Core Modifications : The target compound’s 1,3,4-oxadiazole core is substituted with a flexible (2-ethoxyethyl)sulfanyl group, whereas analogs like 7l and 8d feature rigid aromatic or heteroaromatic substituents (e.g., thiazole, methylphenyl).
- Bioactivity : 7l and 8d demonstrate enzyme inhibition (urease, alkaline phosphatase), while 6f and b5 show antimicrobial/insecticidal effects. The target compound’s ethoxyethyl group may enhance lipophilicity compared to 6f ’s chlorophenyl or 7l ’s ethoxyphenyl groups.
- 4-Fluorobenzamide Group : Shared with N-(4-Fluorobenzyl)-... () and b5 , this group likely improves target binding via dipole interactions, though its impact varies with adjacent substituents.
Research Findings and Implications
- Urease Inhibition: Compounds like 7l (IC₅₀ = 4.2 µM) suggest that 1,3,4-oxadiazole derivatives with sulfanyl and benzamide groups are potent enzyme inhibitors.
- Antimicrobial Activity : 6f (MIC = 12.5 µg/mL) highlights the role of halogenated aryl groups in disrupting microbial membranes. The target compound’s 4-fluorobenzamide moiety may confer similar activity .
- Cytotoxicity : Analogs like 6f and 7l exhibit low cytotoxicity, whereas 6g and 6j (from the same series) show higher toxicity, emphasizing the importance of substituent selection .
Biological Activity
N-({5-[(2-ethoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula : C_{13}H_{16}F_{1}N_{3}O_{2}S
Molecular Weight : 293.35 g/mol
Research indicates that oxadiazole derivatives exhibit various biological activities, including antitumor and antimicrobial properties. The mechanism by which this compound exerts its effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to inhibit DNA synthesis, leading to cell cycle arrest and apoptosis in cancerous cells.
- Reactive Oxygen Species (ROS) Generation : Some oxadiazole derivatives induce oxidative stress in cells, contributing to their cytotoxic effects.
- Interaction with Cellular Targets : The presence of the sulfanyl group may facilitate interactions with specific proteins or enzymes involved in cell proliferation or survival.
Cytotoxicity Studies
Several studies have assessed the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. For example:
These values indicate a promising level of cytotoxicity against significant cancer cell lines.
Case Studies
- Antitumor Activity : A study demonstrated that N-{(5-(2-Ethoxyethyl)sulfanyl)-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide exhibited significant cytotoxicity against MCF-7 and HeLa cells. The induction of apoptosis was confirmed through flow cytometry assays which indicated an increase in early and late apoptotic cells upon treatment.
- Antimicrobial Properties : While primarily studied for its antitumor effects, preliminary investigations suggest potential antimicrobial activity against Gram-positive bacteria. Further research is needed to quantify this effect and elucidate the underlying mechanisms.
Q & A
Basic: What are the optimal synthetic routes for N-({5-[(2-ethoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide?
The synthesis typically involves sequential functionalization of the oxadiazole core. Key steps include:
- Oxadiazole formation : Cyclization of thiosemicarbazide precursors using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) under reflux conditions .
- Sulfanyl group introduction : Reaction of the oxadiazole intermediate with 2-ethoxyethyl mercaptan in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF at 60–80°C .
- Benzamide coupling : Final amidation using 4-fluorobenzoyl chloride with coupling agents like HATU or DCC in dichloromethane .
Critical parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents to minimize side products. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: How is the compound characterized for structural confirmation?
Standard characterization protocols include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzamide protons at δ 7.8–8.2 ppm, oxadiazole CH₂ at δ 4.5–5.0 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₇FN₃O₃S: 354.0922) .
- FT-IR : Key bands include C=O stretch (~1680 cm⁻¹), C-F (~1220 cm⁻¹), and S-S/C-S (~600–700 cm⁻¹) .
Advanced: How do reaction conditions influence yield and purity during sulfanyl group incorporation?
The 2-ethoxyethyl sulfanyl group’s introduction is sensitive to:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote hydrolysis; anhydrous conditions are critical .
- Base selection : Strong bases (e.g., NaH) risk oxadiazole ring degradation, while milder bases (K₂CO₃) improve selectivity .
- Temperature : Elevated temperatures (>80°C) accelerate side reactions (e.g., disulfide formation), reducing yields. Monitoring via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) is recommended .
Advanced: What computational tools are suitable for predicting the compound’s bioactive conformation?
- Molecular docking : UCSF Chimera or AutoDock Vina can model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using PDB structures (e.g., 5KIR) .
- DFT calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G(d,p) level to assess electronic properties (HOMO-LUMO gap, dipole moment) influencing reactivity .
- MD simulations : GROMACS assesses stability in biological membranes (e.g., POPC lipid bilayers) over 100-ns trajectories .
Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved?
- Dose-response profiling : Establish IC₅₀ values across cell lines (e.g., HEK293 for cytotoxicity vs. S. aureus MIC assays) to identify therapeutic windows .
- Metabolite analysis : LC-MS/MS detects degradation products (e.g., sulfoxide derivatives) that may contribute to off-target effects .
- Target validation : CRISPR-Cas9 knockout of suspected pathways (e.g., bacterial FabI enzyme) clarifies mechanism specificity .
Basic: What in vitro assays are recommended for preliminary biological screening?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., E. coli ATCC 25922, C. albicans ATCC 90028) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .
- Enzyme inhibition : Fluorometric assays for COX-2 or HDAC activity using commercial kits (e.g., Cayman Chemical) .
Advanced: What strategies optimize solubility and bioavailability for in vivo studies?
- Prodrug design : Esterification of the benzamide group (e.g., methyl ester) to enhance lipophilicity .
- Nanoformulation : Encapsulation in PLGA nanoparticles (≤200 nm) via emulsion-solvent evaporation, characterized by DLS and TEM .
- Co-crystallization : Screening with co-formers (e.g., succinic acid) to improve aqueous solubility .
Advanced: How is the sulfanyl-ethoxyethyl moiety’s stability assessed under physiological conditions?
- pH stability studies : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Oxidative stress testing : Exposure to H₂O₂ (1–5 mM) to evaluate susceptibility to sulfoxide/sulfone formation .
- Plasma stability : Incubation in rat plasma (37°C, 24h) followed by protein precipitation (ACN) and LC-MS quantification .
Basic: What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, POCl₃) .
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Advanced: What structural analogs show improved activity, and how are they designed?
- Bioisosteric replacement : Substitute oxadiazole with 1,2,4-triazole to enhance metabolic stability .
- Substituent variation : Replace 4-fluorobenzamide with 4-nitro or 4-cyano groups to modulate electron-withdrawing effects .
- Hybrid derivatives : Conjugate with known pharmacophores (e.g., chalcone) via Click chemistry (CuAAC) to target multi-drug-resistant pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
